![molecular formula C9H16O2 B3040163 Methyl (2E)-3,4,4-trimethylpent-2-enoate CAS No. 16466-25-4](/img/structure/B3040163.png)
Methyl (2E)-3,4,4-trimethylpent-2-enoate
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
[3 + 2] Cycloadditions
“Methyl (2E)-3,4,4-trimethylpent-2-enoate” has been used in [3 + 2] cycloaddition reactions with unstable nitrile N-oxides . The reactions of this compound with unstable benzonitrile N-oxides were studied, revealing distinct regioselectivity patterns influenced mainly by the electronic factor . This investigation provides valuable insights into regioselectivity in cycloaddition reactions and subsequent transformations .
Synthesis of 1,2-Oxazole Derivatives
The compound is used in the synthesis of a hoard of 1,2-oxazole derivatives via 1,3 dipolar cycloaddition reaction . The known issue of the synthesis (low stability of aromatic nitrile oxides) was elegantly circumvented by allowing nitrile oxides to be generated in situ .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl (E)-3,4,4-trimethylpent-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(2,3)4)6-8(10)11-5/h6H,1-5H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGESGXUGUEAS-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E)-3,4,4-trimethylpent-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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